Cas no 2138529-74-3 (methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate)
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate
- EN300-1104917
- 2138529-74-3
-
- Inchi: 1S/C13H22O5/c1-8(2)11(15)9(12(16)17-5)7-10(14)13(3,4)18-6/h8-9H,7H2,1-6H3
- InChI Key: RWVAQBALIGHXJP-UHFFFAOYSA-N
- SMILES: O(C)C(C)(C)C(CC(C(=O)OC)C(C(C)C)=O)=O
Computed Properties
- Exact Mass: 258.14672380g/mol
- Monoisotopic Mass: 258.14672380g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 69.7Ų
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104917-0.05g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 95% | 0.05g |
$1513.0 | 2023-10-27 | |
| Enamine | EN300-1104917-0.1g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 95% | 0.1g |
$1585.0 | 2023-10-27 | |
| Enamine | EN300-1104917-0.25g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 95% | 0.25g |
$1657.0 | 2023-10-27 | |
| Enamine | EN300-1104917-0.5g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 95% | 0.5g |
$1728.0 | 2023-10-27 | |
| Enamine | EN300-1104917-1.0g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 1g |
$1801.0 | 2023-06-10 | ||
| Enamine | EN300-1104917-2.5g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 95% | 2.5g |
$3530.0 | 2023-10-27 | |
| Enamine | EN300-1104917-5.0g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 5g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1104917-10.0g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 10g |
$7742.0 | 2023-06-10 | ||
| Enamine | EN300-1104917-1g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 95% | 1g |
$1801.0 | 2023-10-27 | |
| Enamine | EN300-1104917-5g |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
2138529-74-3 | 95% | 5g |
$5221.0 | 2023-10-27 |
methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate
Methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate (CAS No. 2138529-74-3): A Comprehensive Overview
Methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate, identified by its CAS number 2138529-74-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, characterized by its complex structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of bioactive molecules.
The molecular structure of methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate consists of a hexanoate backbone with functional groups that contribute to its unique chemical properties. The presence of a methoxy group at the fifth carbon and a methyl group at both the fifth and second carbons introduces steric and electronic effects that influence its reactivity and interactions with biological targets. Additionally, the acylated side chain with a 2-methylpropanoyl group enhances its versatility in synthetic transformations.
In recent years, there has been growing interest in the development of novel ester compounds for their role in drug discovery and material science. The compound methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate has been explored in various synthetic pathways, particularly in the synthesis of complex natural products and artificial mimics. Its structural features make it a valuable intermediate in the construction of more intricate molecules, such as those targeting specific enzymatic pathways or receptor binding sites.
One of the most compelling aspects of methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate is its potential application in medicinal chemistry. Researchers have leveraged its chemical framework to design molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their interactions with biological macromolecules, including proteins and nucleic acids. The ester functionality provides a site for further modifications, allowing chemists to fine-tune properties such as solubility, stability, and bioavailability.
The synthesis of methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced techniques in organic synthesis, such as catalytic hydrogenation and esterification, have been employed to construct its complex framework efficiently. These methods not only showcase the compound's versatility but also demonstrate the advancements in synthetic methodologies that enable the production of such intricate molecules.
Recent studies have also explored the spectroscopic and analytical properties of methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate. High-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography have been utilized to elucidate its structure and confirm its identity. These analytical techniques provide critical insights into the compound's conformational preferences and intermolecular interactions, which are essential for understanding its behavior in both chemical reactions and biological systems.
The pharmacological potential of methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate has been a focal point in several research endeavors. Preclinical studies have examined its effects on various biological pathways, suggesting possible applications in areas such as anti-inflammatory therapy and metabolic regulation. While these studies are still in progress, they underscore the compound's promise as a lead molecule for further drug development.
The industrial relevance of methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate extends beyond pharmaceuticals. Its structural motifs are also valuable in materials science, particularly in the development of polymers and specialty chemicals. The ability to modify its functional groups allows for the creation of tailored materials with specific properties, making it a versatile building block for innovative applications.
In conclusion, methyl 5-methoxy-5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate (CAS No. 2138529-74-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its complex structure, synthetic accessibility, and pharmacological potential make it a valuable asset in both academic research and industrial development. As our understanding of organic chemistry continues to evolve, compounds like this will undoubtedly play an increasingly significant role in shaping the future of science and technology.
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